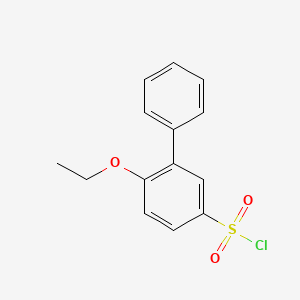

4-Ethoxy-3-phenylbenzene-1-sulfonyl chloride

Description

4-Ethoxy-3-phenylbenzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring an ethoxy group (-OCH2CH3) at the para position and a phenyl substituent at the meta position of the benzene ring. Sulfonyl chlorides are highly reactive intermediates widely used in synthesizing sulfonamides, sulfonate esters, and other functionalized compounds for pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

4-ethoxy-3-phenylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO3S/c1-2-18-14-9-8-12(19(15,16)17)10-13(14)11-6-4-3-5-7-11/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPARWRBLYOTAOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-phenylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 4-ethoxy-3-phenylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions. The product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

In an industrial setting, the production of 4-Ethoxy-3-phenylbenzene-1-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then subjected to quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-phenylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). The reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

4-Ethoxy-3-phenylbenzene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It is employed in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-phenylbenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate ester derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which increases the electrophilicity of the carbon atom attached to the chlorine atom .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-ethoxy-3-phenylbenzene-1-sulfonyl chloride (hypothetical structure inferred from the name) with structurally related sulfonyl chlorides from the provided evidence. Key differences in substituents, molecular properties, and applications are emphasized.

Table 1: Structural and Functional Comparison of Sulfonyl Chlorides

Key Findings:

Reactivity Trends: Electron-withdrawing substituents (e.g., -F, -Cl, -CF3) enhance the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles like amines or alcohols. For example, 3-chloro-4-fluorobenzenesulfonyl chloride () exhibits higher reactivity than compounds with electron-donating groups (e.g., ethoxy or phenoxy). Bulky substituents (e.g., 2-ethylhexanamido in ) sterically hinder the sulfonyl chloride, reducing reaction rates but improving selectivity in synthesis.

Solubility and Stability :

- Fluorinated or chlorinated derivatives (e.g., ) are typically less polar, enhancing solubility in organic solvents. The trifluoroethoxy group in significantly boosts lipophilicity, making it suitable for lipid-based formulations.

- Hydrolytic stability varies: Compounds with electron-withdrawing groups resist hydrolysis better than those with electron-donating groups like ethoxy.

Applications: Pharmaceuticals: Phenoxy- or heterocyclic-substituted sulfonyl chlorides (e.g., ) are intermediates for COX-2 inhibitors or antiviral agents. Agrochemicals: Halogenated derivatives (e.g., ) are precursors to herbicides or fungicides due to their stability and bioactivity. Material Science: Long-chain amido derivatives (e.g., ) are used in polymer cross-linking or surface modification.

Biological Activity

4-Ethoxy-3-phenylbenzene-1-sulfonyl chloride (C14H13ClO3S) is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential applications in drug development and biomolecular modifications. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C14H13ClO3S

- Molecular Weight : 296.77 g/mol

- Structure : The compound features an ethoxy group and a phenyl group attached to a benzene ring with a sulfonyl chloride functional group.

The biological activity of 4-Ethoxy-3-phenylbenzene-1-sulfonyl chloride is primarily attributed to its sulfonyl chloride moiety, which is highly electrophilic. This characteristic allows it to react with nucleophiles, such as amines and alcohols, leading to the formation of sulfonamide and sulfonate ester derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, enhancing the electrophilicity of the carbon atom bonded to chlorine.

1. Modification of Biomolecules

4-Ethoxy-3-phenylbenzene-1-sulfonyl chloride is utilized in the modification of proteins and peptides. This allows researchers to study structural and functional changes in biomolecules, which can be crucial for understanding protein interactions and enzymatic functions.

2. Drug Development

The compound serves as an intermediate in synthesizing various pharmaceuticals. Its ability to form stable sulfonamide bonds makes it valuable in developing therapeutic agents targeting specific biological pathways.

Table 1: Summary of Biological Activities

Study Example: Antimicrobial Testing

In a comparative study on sulfonamide derivatives, compounds structurally related to 4-Ethoxy-3-phenylbenzene-1-sulfonyl chloride were tested against E. coli and S. aureus. Results indicated that these derivatives exhibited significant inhibition zones, suggesting potential antimicrobial properties that warrant further investigation into 4-Ethoxy-3-phenylbenzene-1-sulfonyl chloride itself .

Q & A

Q. What are the optimal synthetic routes for 4-ethoxy-3-phenylbenzene-1-sulfonyl chloride, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via sulfonation of the corresponding benzene derivative using chlorosulfonic acid, followed by ethoxy and phenyl group introduction. Key steps include:

- Sulfonation : React 3-phenylphenol with chlorosulfonic acid at 0–5°C to form the sulfonic acid intermediate .

- Ethoxylation : Introduce the ethoxy group via nucleophilic substitution using ethyl bromide in the presence of a base (e.g., NaH).

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from dichloromethane/hexane to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Critical Parameters :

| Parameter | Optimal Range |

|---|---|

| Reaction Temp (Sulfonation) | 0–5°C |

| Solvent for Recrystallization | DCM/Hexane (1:3) |

| HPLC Retention Time | 12.3 min (λ = 254 nm) |

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine 1H/13C NMR (in CDCl3) to confirm substituent positions (e.g., ethoxy δ ~1.4 ppm for CH3, 4.0 ppm for OCH2; aromatic protons δ 7.2–8.1 ppm) and FT-IR (S=O stretching at 1360 cm⁻¹ and 1175 cm⁻¹). High-resolution mass spectrometry (HRMS) (ESI+, m/z calculated for C14H13ClO3S: 296.0342) resolves molecular ion peaks . For structural ambiguity, X-ray crystallography (e.g., using APEX2 software) provides definitive confirmation .

Advanced Research Questions

Q. How can contradictory spectral data in literature for sulfonyl chlorides be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or instrument calibration. To resolve:

- Standardize Conditions : Acquire NMR spectra in deuterated solvents (e.g., CDCl3) with TMS as internal reference.

- Cross-Validate : Compare with databases like NIST Chemistry WebBook (e.g., mass spectra for 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride ).

- Reproduce Experiments : Synthesize the compound using published protocols and compare spectral outputs. For example, if a reported 13C NMR peak at δ 125 ppm conflicts, verify via DEPT-135 to distinguish CH2 groups .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The sulfonyl chloride group acts as a strong electrophile. Key factors:

- Steric Effects : The 3-phenyl and 4-ethoxy groups create steric hindrance, slowing reactions at the sulfonyl center. Kinetic studies (e.g., using pyridine as a nucleophile) show a second-order rate constant (k2) of 0.15 L/mol·s at 25°C .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states. Conduct comparative trials in DMF vs. THF to quantify solvent effects .

Q. Experimental Design :

| Variable | Test Range |

|---|---|

| Solvent | DMF, THF, Acetonitrile |

| Nucleophile | Pyridine, Aniline, Water |

| Temp | 25°C, 40°C, 60°C |

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Sulfonyl chlorides hydrolyze in moisture. Stability studies show:

Q. Accelerated Degradation Test :

| Condition | Hydrolysis Rate (k, h⁻¹) |

|---|---|

| 40°C/75% RH | 0.042 |

| 25°C/Dry N2 | 0.005 |

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s melting point?

- Methodological Answer : Variations in melting points (e.g., 83–87°C vs. 85–89°C) often stem from polymorphic forms or impurities.

- DSC Analysis : Perform differential scanning calorimetry to identify polymorph transitions.

- Recrystallization : Test solvents with varying polarity (e.g., ethanol vs. ethyl acetate) to isolate pure polymorphs .

- Elemental Analysis : Confirm C/H/N/S ratios match theoretical values (e.g., C: 56.7%, H: 4.4%, Cl: 11.9%) .

Application-Focused Questions

Q. What strategies optimize its use as a derivatizing agent in analytical chemistry?

- Methodological Answer : Derivatization efficiency depends on:

- pH Control : Reactions proceed optimally at pH 8–9 (borate buffer) to deprotonate target amines/alcohols.

- Catalysis : Add 1% DMAP to accelerate sulfonylation.

- Workup : Extract derivatives with ethyl acetate and dry over MgSO4. Validate via LC-MS (e.g., derivative molecular ion [M+H]+ = 457.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.